TRPM8 Antagonist Potency: >500‑Fold Weaker Than the Active Regioisomer AMG 2850
In a direct head‑to‑head comparison using a FLIPR calcium‑flux assay in HEK293 cells stably expressing human TRPM8, 3‑bromo‑3′,5′‑dimethyl‑4′‑methoxybenzhydrol exhibited an IC50 >10 000 nM, while the active regioisomer AMG 2850 showed an IC50 of 20 nM. This corresponds to a >500‑fold reduction in antagonist potency [REFS‑1].
| Evidence Dimension | TRPM8 antagonist IC50 |
|---|---|
| Target Compound Data | >10 000 nM |
| Comparator Or Baseline | AMG 2850 = 20 nM |
| Quantified Difference | >500‑fold decrease |
| Conditions | FLIPR assay, HEK293‑hTRPM8 cells, menthol EC80 activation |
Why This Matters
A >500‑fold margin of inactivity makes this the definitive structurally matched negative control, eliminating target‑engagement confounds in TRPM8 mechanistic studies.
- [1] Horne, D. B. et al. J. Med. Chem. 2012, 55, 2027–2042. View Source
